2-Octyldodecanol

Catalog No.
S580569
CAS No.
5333-42-6
M.F
C20H42O
M. Wt
298.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Octyldodecanol

Common pain: recrystallization of actives & ester hydrolysis in extreme pH. 2-Octyldodecanol provides:

  • 15-20% salicylic acid solubility, preventing crystal formation.
  • Hydrolytic stability in high/low pH, avoiding saponification.
  • Liquid at ~1°C for cold-process manufacturing. Ideal for depilatories, peels, AHA/BHA serums.

CAS Number

5333-42-6

Product Name

2-Octyldodecanol

IUPAC Name

2-octyldodecan-1-ol

Molecular Formula

C20H42O

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C20H42O/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h20-21H,3-19H2,1-2H3

InChI Key

LEACJMVNYZDSKR-UHFFFAOYSA-N

Synonyms

2-Octyldodecanol; 2-Octyldodecyl alcohol; Eutanol G; Eutanol G-PH; Exxal 20; Fine Oxocol 2000; Guerbet C20; Isofol 20; Jarcol I 20; Kalcohl 200G; Kalcohl 200GD; Kollicream OD; NJCOL 200A; NSC 2405; OHV 180; Rilanit G 20; Risonol 20SP; 2-Octyl-1-dodec

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CO

The exact mass of the compound Octyldodecanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2405. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Solvent. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥95%

Package Size

25 ml, 100 ml, 500 ml, 1 l

2-Octyldodecanol is a branched-chain primary fatty alcohol, specifically a Guerbet alcohol, characterized by a beta-branched structure [1]. It presents as a clear, low-polarity liquid with an equilibrium spreading pressure of 17.0 dyne/cm [1]. In procurement and formulation contexts, it is primarily selected as a high-performance solvent, emollient, and penetration enhancer [2]. Its saturated, non-esterified structure provides high oxidative and hydrolytic stability, making it a reliable base for complex chemical formulations where standard vegetable oils or esters would degrade[2].

Research & Procurement Fit

Chemical Class
C20 branched Guerbet alcohol for non-aqueous formulation research.
Functional Role
Low-temperature emollient, lipophilic solvent, and dermal penetration enhancer.
Physical Form
Clear, oily liquid miscible with ethanol and organic solvents.

Generic substitution with linear fatty alcohols or common ester-based emollients fails due to critical differences in thermal and chemical behavior. Substituting 2-Octyldodecanol with its linear C20 counterpart, arachidyl alcohol, shifts the physical state from a liquid to a solid wax at room temperature, eliminating the possibility of cold processing [1]. Furthermore, attempting to substitute it with standard ester emollients in extreme pH environments leads to saponification and phase separation, as esters lack the hydrolytic resistance inherent to 2-Octyldodecanol's primary alcohol structure [2].

Substitution Risk

Target: 2-Octyldodecanol
Provides Guerbet branching for low-temperature fluidity and high lipophilicity.
Analog: 2-Hexyldecanol
Shorter C16 chain shifts cloud/pour points higher and reduces lipophilicity context.
Target: 2-Octyldodecanol
Supports permeation enhancement in transdermal matrix patches.
Analog: Ester Gum H
Alternative excipient may provide lower permeation flux for lipophilic APIs.
Generic substitution risks altered low-temperature performance, solvent power, and dermal delivery profiles. Direct quantitative benchmarking is advised.

Thermal Behavior & Processability: Melting Point vs. Linear C20 Alcohols

The beta-branched Guerbet structure of 2-Octyldodecanol disrupts crystalline packing, resulting in a melting point of approximately 1 °C [1]. In stark contrast, arachidyl alcohol—the linear C20 alcohol of the exact same molecular weight—maintains a highly ordered structure with a melting point of 64–66 °C [1]. This fundamental thermal difference dictates material handling requirements.

Evidence DimensionMelting Point
Target Compound Data~1 °C
Comparator Or BaselineArachidyl alcohol (~64-66 °C)
Quantified Difference>60 °C reduction in melting point
ConditionsStandard atmospheric pressure

Enables energy-efficient cold processing and maintains a liquid state in formulations, eliminating the costly heating and cooling phases required for linear fatty alcohols.

Cloud Point vs. 2-Hexyldecanol
Head-to-head
< -50°C vs. -42°C (Estolide esters)
Supports low-temperature fluidity screening for industrial lubricant research.
Direct comparison in oleic estolide ester synthesis.

Solvent Capacity: Salicylic Acid Solubilization vs. Standard Glycols

2-Octyldodecanol exhibits significantly higher solvent capacity for challenging lipophilic active pharmaceutical ingredients (APIs) such as salicylic acid. Quantitative solubility data indicates that 2-Octyldodecanol can dissolve 15-20% w/w of salicylic acid [1]. In comparison, standard solvents like propylene glycol achieve only 3-6% solubility, and water achieves merely 0.2% [1].

Evidence DimensionSalicylic Acid Solubility (w/w %)
Target Compound Data15-20%
Comparator Or BaselinePropylene glycol (3-6%)
Quantified Difference~3x to 5x higher solubility capacity
ConditionsRoom temperature dissolution

Allows formulators to achieve high active concentrations without API recrystallization, drastically reducing the total solvent load required in the final product.

Pour Point vs. Analogs
Head-to-head
-39°C vs. -24 to -9°C (Estolide esters)
Supports pumpability and fluidity maintenance in cold environments.
Comparison against 2-hexyldecanol and linear-chain analogs.

Chemical Stability: Hydrolysis Resistance in Extreme pH vs. Ester Emollients

Unlike ester-type vegetable oils or synthetic esters which are prone to saponification, oxidation, and hydrolysis at extreme pH levels, 2-Octyldodecanol is a saturated primary alcohol [1]. It remains structurally intact and stable across a wide pH range, preventing the rancidity and degradation that typical vegetable oils and esters undergo [1].

Evidence DimensionHydrolytic and Oxidative Degradation
Target Compound DataHighly resistant (stable across wide pH range without rancidity)
Comparator Or BaselineEster-type vegetable oils and synthetic esters (susceptible to hydrolysis and oxidation)
Quantified DifferenceZero ester-bond cleavage vs. progressive degradation in extreme pH
ConditionsHigh/low pH formulation environments

Essential for formulating extreme-pH products (like chemical peels or depilatories) where standard ester emollients would chemically degrade and compromise shelf-life.

Skin Permeation vs. Ester Gum H
Context-dependent
Qualitative enhancement observed in vitro
Supports screening of dermal/transdermal excipients for lipophilic APIs.
In vitro rat and human skin; absolute flux values not quantified.
Lipophilicity vs. 2-Hexyldecanol
Class-level
LogP 8.63 vs. ~6.8
Supports higher solubility context for non-polar APIs and fragrances.
Calculated values from EPI Suite; context-dependent.

High-Concentration BHA Peels and Acne Treatments

Directly leveraging its 15-20% solubility capacity for salicylic acid [1], 2-Octyldodecanol is a highly effective solvent base for professional-grade chemical peels and targeted acne treatments. It prevents the recrystallization of the active ingredient that frequently occurs when relying solely on propylene glycol or ethanol.

Energy-Efficient Cold-Processed Emulsions

Because it remains liquid down to ~1 °C [2], 2-Octyldodecanol is heavily utilized in cold-process manufacturing of lotions and creams. This eliminates the energy-intensive heating phases required when formulating with solid linear alcohols like arachidyl alcohol.

Extreme pH Topical Formulations

Its lack of hydrolyzable ester bonds makes 2-Octyldodecanol the preferred emollient and carrier for extreme pH environments [3]. It is widely procured for depilatory creams (high pH) and alpha/beta-hydroxy acid serums (low pH) where standard vegetable oils and esters would rapidly saponify or degrade.

Application Fit Matrix

Application
Selection Property
Validation Focus
Low-temp industrial fluids & lubricants
Cold-flow property profile
Low-temperature fluidity benchmark review
Transdermal & topical delivery excipient
Stratum corneum lipid interaction
In vitro skin permeation flux screening
Solvent for lipophilic APIs & fragrances
High LogP solvent character
Non-polar API solubility & phase stability screening

Physical Description

Liquid

XLogP3

9.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

298.323565959 Da

Monoisotopic Mass

298.323565959 Da

Heavy Atom Count

21

UNII

461N1O614Y

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 360 of 365 companies (only ~ 1.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

5333-42-6

Wikipedia

Octyldodecanol

Use Classification

Fragrance Ingredients
Cosmetics -> Solvent; Emollient

General Manufacturing Information

Paint and Coating Manufacturing
Adhesive Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
1-Dodecanol, 2-octyl-: ACTIVE

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